molecular formula C18H12BrN3O2S B6518024 5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide CAS No. 863593-63-9

5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Cat. No. B6518024
CAS RN: 863593-63-9
M. Wt: 414.3 g/mol
InChI Key: SAZVRUSOOJSRIU-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the empirical formula (Hill Notation): C9H7BrN2O2S and a molecular weight of 287.13 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(NC1=NC=C©S1)C2=CC=C(Br)O2 . This representation provides a way to visualize the compound’s structure using simplified molecular-input line-entry system (SMILES) notation.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its 1H NMR spectrum in CDCl3 is as follows: δ, ppm: 6.61 d.d (1H, 4’-H, J = 3.5, 3.3 Hz), 7.21 t (1H, 6-H, J = 6.5 Hz), 7.42 d (1H, 3’-H, J = 3.3 Hz), 7.66 d (1H, 7-H, J = 7.5 Hz), 7.72 d (1H, 5’-H, J = 1.5 Hz), 8.55 d (1H, 5-H, J = 4.8 Hz) .

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .

Antimicrobial Activity

5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide may exhibit antimicrobial properties. Investigations into its antibacterial and antifungal effects could lead to novel therapeutic agents against infectious diseases .

Analgesic and Anti-Inflammatory Properties

Given its structural resemblance to known analgesics and anti-inflammatory compounds, this furan derivative might have potential in pain management and inflammation reduction. Preclinical studies could shed light on its efficacy and safety .

Antioxidant Activity

The presence of a furan ring and thiazole moiety suggests antioxidant potential. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress-related diseases .

Enzyme Inhibition

5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide could serve as a scaffold for designing enzyme inhibitors. Its interaction with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase warrants investigation .

Antiviral Applications

Preliminary studies have hinted at its antiviral activity against hepatitis C virus and Dengue virus. Further research is essential to validate its efficacy and explore potential mechanisms .

Safety and Hazards

The compound is classified under hazard class Acute Tox. 4 Oral - Eye Irrit. 2, with hazard statements H302 - H319 . This indicates that it is harmful if swallowed and causes serious eye irritation.

properties

IUPAC Name

5-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-10-11(17-22-13-6-3-9-20-18(13)25-17)4-2-5-12(10)21-16(23)14-7-8-15(19)24-14/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRUSOOJSRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide

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